molecular formula C6H4O4S B147516 2,5-Thiophenedicarboxylic acid CAS No. 4282-31-9

2,5-Thiophenedicarboxylic acid

Cat. No.: B147516
CAS No.: 4282-31-9
M. Wt: 172.16 g/mol
InChI Key: YCGAZNXXGKTASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Thiophenedicarboxylic acid is an organic compound with the chemical formula C6H4O4S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is notable for its applications in the synthesis of various materials, including fluorescent brightening agents, fungicides, and anti-cancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Thiophenedicarboxylic acid can be synthesized through the chlorination of adipic acid using thionyl chloride. The reaction involves mixing adipic acid with thionyl chloride in the presence of a catalyst such as pyridine. The mixture is then refluxed for 20-60 hours. After removing the solvent, the residue is heated at 140-160°C for 3-7 hours. The product is then treated with sodium hydroxide, followed by acidification, filtration, decolorization, and purification to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Thiophenedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.

    Substitution: It can undergo electrophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with various functional groups.

    Substitution: Halogenated and nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2,5-thiophenedicarboxylic acid and its derivatives involves interactions with various molecular targets. For instance, in anti-cancer applications, its derivatives may inhibit specific enzymes or interfere with cellular pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

2,5-Thiophenedicarboxylic acid can be compared with other similar compounds such as:

    2,5-Furandicarboxylic acid: Both compounds are used in the synthesis of bio-based polyesters.

    2,5-Pyridinedicarboxylic acid: This compound is another aromatic dicarboxylic acid used in coordination chemistry.

Properties

IUPAC Name

thiophene-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGAZNXXGKTASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063392
Record name 2,5-Thiophenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-31-9
Record name 2,5-Thiophenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4282-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Thiophenedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Thiophenedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Thiophenedicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Thiophenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-THIOPHENEDICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8A2G9Y8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The di-silver of thiophene-2.5-dicarboxylic acid was prepared in 96 mole % yield by reacting 34.4 grams, 0.2 moles, of disodium thiophene-2,5-dicarboxylate in 500 milliliters of water with 0.4 moles of silver nitrate in 500 milliliters of water, collecting the precipitated silver salt on a filter, followed by washing and drying of the salt. The di-silver salt, 7.75 grams, and 0.02 moles, which decomposes at 315° C, was placed as a thin layer of powdered silver salt along the length of a Vycor reactor tube and heated in a furnace under nitrogen at 350° C for two minutes. Carbon dioxide (CO2) evolved with a sudden puffing up. Combustion of the silver salt subsided with the formation of the polymer and with cessation of evolution of CO2. Heating was stopped and the nitrogen purge was maintained while the tube and contents cooled to room temperature. The calculated loss of CO2 for 0.04 moles CO2 was 1.76 grams. Actual weight loss was 1.95 grams. The resulting carbon-like polymer containing silver analyzed: carbon 15.4%, hydrogen 0.6%, sulfur 4.4%, and silver 79.7%.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0.4 mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0.04 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 2.5 g. of 2,5-diiodothiophene in 5 ml. of anhydrous tetrahydrofuran and 5 ml. of anhydrous ether at -5°, under nitrogen, is added dropwise over the period of one-half hour 14.92 ml. of 1.5 M n-butyllithium. After standing for two hours at 0°, carbon dioxide gas is added to the mixture for one-half hour at 0° and one-half hour at 10°. The reaction mixture is stirred at room temperature overnight. Water is added, the aqueous layer is acidified with 2N sulfuric acid, and the solution is then extracted with ether, the combined organic phases are washed with water and brine, dried over calcium sulfate, filtered and the solvent removed to yield 2,5-thiophenedicarboxylic acid (about 60% pure).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Thiophenedicarboxylic acid
Reactant of Route 2
2,5-Thiophenedicarboxylic acid
Reactant of Route 3
Reactant of Route 3
2,5-Thiophenedicarboxylic acid
Reactant of Route 4
Reactant of Route 4
2,5-Thiophenedicarboxylic acid
Reactant of Route 5
2,5-Thiophenedicarboxylic acid
Reactant of Route 6
2,5-Thiophenedicarboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-Thiophenedicarboxylic acid?

A1: this compound has the molecular formula C6H4O4S and a molecular weight of 172.16 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize H2TDC?

A2: Researchers frequently employ techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction to analyze H2TDC. These methods help determine its structure, bonding, and arrangement within materials. [, , ]

Q3: What makes H2TDC attractive for material synthesis?

A3: H2TDC's appeal stems from its rigid structure and ability to act as a bridging ligand, coordinating with metal ions to form diverse framework structures. This makes it highly valuable for constructing MOFs and coordination polymers. [, , ]

Q4: How stable are H2TDC-based materials?

A4: The stability of H2TDC-based materials depends on the specific metal ions and synthesis conditions used. Some exhibit excellent thermal stability, remaining intact even at temperatures exceeding 300°C. []

Q5: Are there specific applications where H2TDC-based materials excel?

A5: H2TDC-based MOFs have shown promise in applications such as gas storage and separation, particularly for light hydrocarbons. [] Additionally, their potential as catalysts for various chemical reactions is being actively explored. [, ]

Q6: Can H2TDC-based materials act as catalysts?

A6: Yes, the presence of unsaturated metal sites in some H2TDC-based MOFs, particularly after removing coordinated solvent molecules, enables catalytic activity. For example, they have shown potential in catalyzing diethylzinc addition to benzaldehyde. []

Q7: What influences the catalytic activity of H2TDC-based materials?

A7: Factors like the choice of metal ion, framework structure, and presence of additional functional groups within the framework can significantly impact their catalytic properties. [, ]

Q8: How does H2TDC contribute to the photocatalytic activity in certain materials?

A8: In some cases, the inclusion of H2TDC, especially alongside ligands like dimethylglyoxime, has been shown to broaden the light absorption spectrum of titanium-oxo clusters, extending it into the visible range. This enhanced light absorption, coupled with improved charge transfer within the material, contributes to superior photocatalytic activity, such as in the oxidative coupling of amines to imines. []

Q9: How is computational chemistry employed in H2TDC research?

A9: Density Functional Theory (DFT) calculations play a crucial role in understanding the formation mechanisms of H2TDC-based coordination polymers. By modeling different reaction pathways, researchers can gain insights into the assembly process and guide the synthesis of targeted structures. [, ]

Q10: What computational techniques are used to study H2TDC-based materials?

A10: Beyond DFT, techniques like molecular dynamics simulations are employed to investigate properties such as enzymatic degradation behavior in H2TDC-containing polyesters. This provides valuable information for designing biodegradable materials. []

Q11: How does modifying the H2TDC structure affect its coordination behavior?

A11: Introducing substituents or altering the position of functional groups on the thiophene ring can significantly influence H2TDC's coordination geometry and its ability to bridge metal ions. This, in turn, dictates the final structure and properties of the resulting material. [, ]

Q12: What is the significance of studying SAR in H2TDC-based materials?

A12: Understanding SAR is crucial for fine-tuning the properties of H2TDC-based materials. By systematically altering the ligand structure, researchers can optimize desired characteristics like pore size, stability, and catalytic activity. [, ]

Q13: Do H2TDC-based materials exhibit luminescence?

A13: Yes, many H2TDC-based coordination polymers, especially those incorporating lanthanide ions, display interesting luminescent properties. [, ]

Q14: What factors influence the luminescence of H2TDC-based materials?

A14: The choice of metal ion is a primary factor, with lanthanide ions like Eu3+ and Tb3+ known for their characteristic emissions. Additionally, the ligand environment and presence of guest molecules within the framework can affect luminescence properties. [, ]

Q15: What considerations are important for the sustainable development of H2TDC-based materials?

A16: Exploring alternative, greener synthesis routes, utilizing renewable starting materials whenever possible, and ensuring responsible waste management throughout the material's life cycle are crucial aspects of sustainable development in this field. [, ]

Q16: What are some emerging areas of research involving H2TDC?

A17: Scientists are exploring the use of H2TDC in constructing biocompatible materials, developing sensors for specific analytes, and creating materials with tunable magnetic properties. [, , , ]

Q17: How does H2TDC compare to other dicarboxylic acid linkers in MOF synthesis?

A18: While H2TDC offers unique structural features and properties, researchers often compare its performance to other common linkers like terephthalic acid, 2,5-furandicarboxylic acid, and isophthalic acid. This comparative analysis helps identify the most suitable linker for a specific application. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.